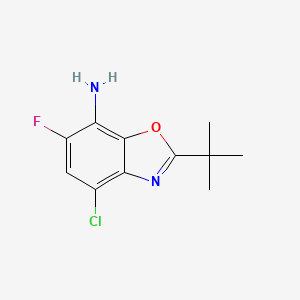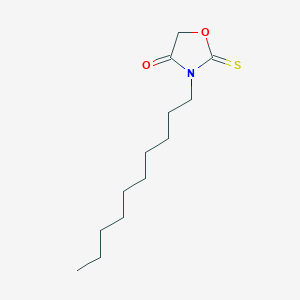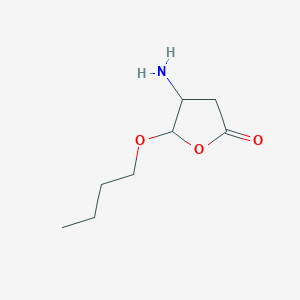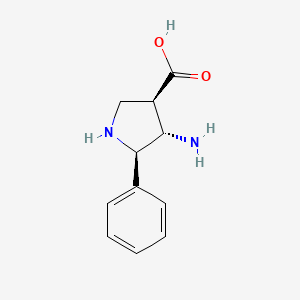
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine is a complex organic compound that features a xanthene core substituted with tert-butyl and dimethyl groups, along with a di-p-tolylphosphine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine typically involves multiple steps One common approach starts with the preparation of the xanthene core, which is then functionalized with tert-butyl and dimethyl groupsSpecific reagents and conditions may vary, but common reagents include tert-butyl chloride, dimethyl sulfate, and di-p-tolylphosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine moiety to phosphine hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound’s fluorescent properties make it useful for labeling and tracking biomolecules in live-cell imaging studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine exerts its effects is primarily through its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic cycles in chemical reactions and signaling pathways in biological systems. The compound’s fluorescent properties are due to the conjugation of the xanthene ring system, which allows it to absorb and emit light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butyl-9,9-dimethylxanthene: A similar compound without the phosphine moiety, used in the synthesis of various ligands.
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Another related compound used in the preparation of diphosphine ligands.
Uniqueness
What sets (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)di-p-tolylphosphine apart from similar compounds is its combination of the xanthene core with the di-p-tolylphosphine moiety. This unique structure imparts both fluorescent properties and the ability to act as a ligand in coordination chemistry, making it a versatile tool in various research applications.
Propriétés
Formule moléculaire |
C37H43OP |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C37H43OP/c1-24-11-16-28(17-12-24)39(29-18-13-25(2)14-19-29)33-23-27(36(6,7)8)22-31-34(33)38-32-20-15-26(35(3,4)5)21-30(32)37(31,9)10/h11-23H,1-10H3 |
Clé InChI |
SNZTVUCDSZKUNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC(=CC4=C3OC5=C(C4(C)C)C=C(C=C5)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)

![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)








![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-](/img/structure/B12884991.png)

